molecular formula C8H5NO6 B020862 4-Nitrophthalic acid CAS No. 610-27-5

4-Nitrophthalic acid

Cat. No. B020862
M. Wt: 211.13 g/mol
InChI Key: SLBQXWXKPNIVSQ-UHFFFAOYSA-N
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Patent
US08372859B2

Procedure details

A solution of 4-nitrophthalic acid (40 g, 189.5 mmol) in THF (500 mL) was added dropwise over 1.5 h to a solution of borane-THF complex (1 M, 490 mL, 490 mmol), keeping the reaction temperature between 0° C. and 5° C. After the addition, the reaction mixture was allowed to warm slowly to ambient temperature and stirred for 18 h. MeOH (100 mL) was added carefully and the precipitated solid dissolved. The mixture was concentrated in vacuo to about 500 mL, cooled to 0° C., and 10 N NaOH was added to adjust the pH to 10-11. This mixture was extracted with EtOAc (3×600 mL) and the combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound. MS: m/z=207 (M−OH+CH3CN).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:13](O)=[O:14])[C:7](=[CH:11][CH:12]=1)[C:8](O)=[O:9])([O-:3])=[O:2].CO>C1COCC1>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH2:8][OH:9])=[C:6]([CH2:13][OH:14])[CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C(=O)O)=CC1)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature between 0° C. and 5° C
ADDITION
Type
ADDITION
Details
After the addition
DISSOLUTION
Type
DISSOLUTION
Details
the precipitated solid dissolved
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to about 500 mL
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
10 N NaOH was added
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with EtOAc (3×600 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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